Hydroxyecdysone
Overview
Description
It plays a crucial role in the molting and metamorphosis of arthropods, such as insects and crustaceans . This compound is also found in various plants, where it is believed to disrupt the development and reproduction of insect pests . Hydroxyecdysone has garnered significant interest due to its wide spectrum of pharmacological activities in humans, including anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, and hepatoprotective effects .
Preparation Methods
Hydroxyecdysone can be isolated from natural sources, such as plants and invertebrates. The most common method involves extracting the compound from plants like Cyanotis vaga, Ajuga turkestanica, and Rhaponticum carthamoides . Industrial production methods focus on the extraction and purification of this compound using environmentally friendly solvents, such as natural deep eutectic solvents (NADESs) and ionic liquids (ILs) . Additionally, synthetic routes have been developed, including the use of UV irradiation and laser-induced phototransformations .
Chemical Reactions Analysis
Hydroxyecdysone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include propargyl bromide and lithium ammonia solution . For instance, the reaction of propargyl bromide with this compound results in 7α-monoalkylated, 7,7-dialkylated, and O-alkylated products . These reactions are often regio- and stereoselective, leading to specific major products.
Scientific Research Applications
Hydroxyecdysone has a wide range of scientific research applications across various fields:
Mechanism of Action
In arthropods, hydroxyecdysone acts through the ecdysone receptor, regulating larval molts, onset of puparium formation, and metamorphosis . In mammals, although the ecdysone receptor is absent, this compound affects biological systems by binding to the estrogen receptor beta (ERβ) protein-coding gene . This binding mechanism is believed to mediate its anabolic effects . Additionally, this compound mimics the effect of insulin-like growth factor 1 (IGF-1) in reducing myostatin gene expression, promoting muscle growth .
Comparison with Similar Compounds
Hydroxyecdysone is part of a larger group of ecdysteroids, which are polyhydroxylated sterols. Similar compounds include ecdysone, 2-deoxyecdysone, 3-dehydroecdysone, and 20,26-dithis compound . Among these, this compound is the most biologically active form in insects . Its unique ability to bind to the estrogen receptor beta in mammals sets it apart from other ecdysteroids, making it a promising candidate for various therapeutic applications .
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22+,24+,25+,26?,27+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDFYOWSKOHCCO-KHQAIKDHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2C(C)([C@@H](CCC(C)(C)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156827 | |
Record name | Cholest-7-en-6-one, 2,3,14,20,22,25-hexahydroxy-, (2β,3β,5β,20ξ,22R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7703-93-7 | |
Record name | Cholest-7-en-6-one, 2,3,14,20,22,25-hexahydroxy-, (2β,3β,5β,20ξ,22R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7703-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-7-en-6-one, 2,3,14,20,22,25-hexahydroxy-, (2β,3β,5β,20ξ,22R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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